(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic organic compound that features a pyrrole ring substituted with a fluorophenyl group and a piperazine ring substituted with a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Formation of the piperazine ring: This can be synthesized through the cyclization of a suitable diamine with a dihalide.
Coupling of the pyrimidinyl group: This step could involve a nucleophilic substitution reaction where the piperazine ring is reacted with a pyrimidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-chlorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- (4-(4-methylphenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- (4-(4-nitrophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-16-4-2-14(3-5-16)15-12-17(23-13-15)18(26)24-8-10-25(11-9-24)19-21-6-1-7-22-19/h1-7,12-13,23H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSPIPYISPDQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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